![molecular formula C19H14O2S B2596104 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione CAS No. 951981-88-7](/img/structure/B2596104.png)
3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 7-hydroxy-4-phenylcoumarins as starting materials . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and reagents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the potential of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione as an inhibitor of tumor-associated carbonic anhydrases (CAs) IX and XII. These enzymes are implicated in various pathological conditions, including cancer progression and metastasis. The compound's ability to selectively inhibit these isoforms makes it a candidate for cancer therapeutics.
Compound | Target | Inhibition Constant (Ki) |
---|---|---|
This compound | CA IX | 0.53 µM |
This compound | CA XII | 0.47 µM |
These findings suggest that the compound can effectively inhibit the activity of these carbonic anhydrases at low micromolar concentrations, indicating its potential as a selective therapeutic agent for hypoxic tumors .
Antidiabetic Properties
The compound has been investigated for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. In experimental models, derivatives related to this compound have shown promising results in improving glucose tolerance comparable to established DPP-4 inhibitors like omarigliptin .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological activity.
Synthetic Pathway Overview
- Starting Materials : Utilization of substituted aromatic compounds.
- Reactions : Employing methods such as Pechmann condensation and Williamson ether synthesis.
- Yield Optimization : Adjusting reaction conditions to maximize product yield.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of furochromenes exhibited selective inhibition against tumor-associated CAs, suggesting their potential in cancer therapy. The structural modifications around the furochromene scaffold were crucial in enhancing selectivity and potency against specific CA isoforms .
Case Study 2: Antidiabetic Efficacy
Another investigation focused on the DPP-4 inhibitory activity of related compounds derived from furochromenes. The study reported that certain derivatives could significantly lower blood glucose levels in diabetic models, indicating their potential use as antidiabetic agents .
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Actividad Biológica
The compound 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione is a member of the furochromene family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of This compound is C19H18O2S. It features a furochromene backbone with specific substitutions that influence its biological properties. The presence of the thione group (–S=) is particularly significant, as it may enhance the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that furochromene derivatives exhibit notable anticancer activity. For example, compounds related to This compound have been tested against various cancer cell lines.
Compound | Cell Line | GI50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 0.49 - 48.0 | |
Related furochromenes | NCI 60 panel | Varies |
In a study evaluating a series of furochromenes, the compound demonstrated GI50 values indicating significant cytotoxicity against multiple cancer types.
Enzyme Inhibition Activities
Furochromenes are also recognized for their ability to inhibit various enzymes linked to disease processes:
-
Cholinesterase Inhibition : Compounds similar to This compound have been studied for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in neurodegenerative diseases like Alzheimer's.
The presence of electron-withdrawing groups in these compounds enhances their inhibitory potency against cholinesterases .
Compound Enzyme IC50 (µM) 3b AChE 10.4 3e BChE 5.4 2c AChE 19.2 2e BChE 15.6 -
Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives of furochromenes selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are potential targets for cancer therapy.
These findings suggest that structural modifications can lead to enhanced selectivity and potency against specific isoforms of carbonic anhydrases .
Compound Target CA Ki (µM) EMAC10163b CA IX 0.53 EMAC10164d CA XII 0.47
Antioxidant Activity
Furochromenes have also been evaluated for their antioxidant properties. The presence of multiple functional groups in compounds like This compound contributes to their ability to scavenge free radicals effectively.
Study on Cytotoxicity
A recent study investigated the cytotoxic effects of various furochromene derivatives on the MCF-7 breast cancer cell line. The results indicated that modifications in the chemical structure significantly impacted the cytotoxic potency:
- Compounds with halogen substitutions showed increased activity due to enhanced lipophilicity and membrane permeability.
- Electron-donating groups were found to decrease activity against both AChE and BChE.
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms between furochromenes and their biological targets:
- Docking simulations revealed favorable binding interactions between the thione moiety and active sites of target enzymes.
- The presence of halogen atoms was associated with increased binding affinity due to enhanced hydrogen bonding capabilities.
Propiedades
IUPAC Name |
3,4-dimethyl-9-phenylfuro[2,3-f]chromene-7-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2S/c1-11-8-15-18(19-17(11)12(2)10-20-19)14(9-16(22)21-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZQJAWBCIWNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=S)O2)C3=CC=CC=C3)C4=C1C(=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.